4-fluoro-N-(1-propyltetrazol-5-yl)benzamide
Description
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a 1-propyltetrazol-5-yl group attached via the amide nitrogen. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, often enhancing metabolic stability and solubility in medicinal chemistry contexts.
Properties
CAS No. |
639048-60-5 |
|---|---|
Molecular Formula |
C11H12FN5O |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
4-fluoro-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,16,18) |
InChI Key |
MZXJPXZTWRAYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the tetrazole ring with a benzamide derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor . PI3K signaling pathways are crucial in many cellular processes, including growth, proliferation, and survival. Dysregulation of these pathways is often associated with cancer and other proliferative diseases. Research indicates that inhibitors of PI3K can be beneficial in treating such conditions, making 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide a promising candidate in anticancer therapy .
Table 1: Summary of Biological Activities
Pharmacological Research
Pharmacological studies have highlighted the compound's role in modulating various receptors and kinases involved in cellular signaling. This modulation can lead to significant therapeutic effects in conditions such as:
- Cancer : By inhibiting PI3K, the compound may reduce tumor cell proliferation and induce apoptosis.
- Inflammatory Diseases : Its action on specific kinases could help manage inflammation-related disorders by altering immune responses .
Case Studies and Clinical Trials
Clinical trials exploring the efficacy of compounds similar to 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide have provided insights into its pharmacokinetics and safety profiles. For instance, studies involving PI3K inhibitors have demonstrated promising results in terms of tumor response rates and overall survival in patients with specific types of cancer .
Table 2: Overview of Clinical Findings
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as succinate dehydrogenase, disrupting metabolic pathways and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-N-(4-(3-(Trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide
- Structural Differences: Replaces the tetrazolyl-propyl group with a pyrimidin-5-yl moiety bearing a trifluoromethylphenoxy substituent.
- Properties : Larger molecular weight and higher lipophilicity due to the trifluoromethyl group.
- The pyrimidine and trifluoromethyl groups likely enhance target binding affinity compared to simpler tetrazole derivatives .
4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b)
- Structural Differences : Substitutes the tetrazolyl-propyl group with a hydrazinecarbonylphenyl moiety.
- Properties : Lower molecular weight (256 g/mol) and a melting point of 120–122°C. The hydrazine group may confer polarity, improving aqueous solubility.
- Synthetic Feasibility : Moderate yield (70%), suggesting straightforward synthesis under standard conditions .
4-Fluoro-N-(1-(3-Methoxypropyl)-6-morpholino-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazol-5-yl)benzamide
- Structural Differences: Incorporates a benzimidazole core with morpholino, nitrofuryl, and methoxypropyl substituents.
- Properties : High molecular weight (523.52 g/mol) likely reduces solubility but may improve membrane penetration. The nitrofuran group is associated with antimicrobial activity.
- Applications: Potential use in infectious diseases due to nitrofuran’s redox-active properties .
3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- Structural Differences : Features methyl groups at the 3 and 5 positions of the benzamide ring instead of fluorine.
- Electronic Effects: Methyl groups donate electrons, contrasting with fluorine’s electron-withdrawing nature.
- Safety Data : Classified under GHS guidelines, indicating standardized handling protocols .
4-Fluoro-N-(1H-indol-5-yl)benzamide
- Structural Differences : Replaces the tetrazolyl-propyl group with an indole ring.
- Properties : Lower molecular weight (204.23 g/mol) and likely improved solubility due to indole’s aromatic heterocycle. Indole moieties are common in serotonin receptor ligands, suggesting neurological applications .
Data Table: Comparative Analysis of Structural Analogs
Key Insights from Structural Comparisons
- Fluorine vs. Methyl Groups : Fluorine’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., kinases) compared to methyl’s electron-donating effects .
- Tetrazole Bioisosterism : The tetrazole ring in the target compound could mimic carboxylic acids, improving oral bioavailability compared to pyrimidine- or indole-containing analogs .
- Molecular Weight and Solubility : Bulky substituents (e.g., benzimidazole derivatives) reduce solubility, whereas smaller groups (e.g., indole) favor pharmacokinetics .
Biological Activity
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a synthetic compound characterized by its unique structural features, including a fluoro substituent and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities associated with this compound, supported by research findings and comparative analyses with structurally similar compounds.
- Molecular Formula : C_{11}H_{13}F N_{4}O
- Molecular Weight : Approximately 249.24 g/mol
The compound's structure enhances its electrophilic nature due to the presence of the fluoro group, which can influence its reactivity and biological interactions. The amide bond within the molecule is also significant as it can undergo hydrolysis, potentially affecting its biological activity.
Antimicrobial Activity
Studies on related compounds have shown antimicrobial properties. For instance, derivatives of benzamide with tetrazole rings have been linked to significant antibacterial effects. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Effects
Compounds containing tetrazole moieties are recognized for their anti-inflammatory potential. The inhibition of pro-inflammatory cytokines and modulation of immune responses have been documented in similar derivatives.
Anticancer Potential
The unique structure of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide positions it as a candidate for anticancer drug development. Its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are frequently deregulated in cancers, suggests that this compound may play a role in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table compares 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide with structurally related compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide, 3-fluoro-N-(2-propyl-2H-tetrazol-5-yl) | Similar tetrazole ring; different fluorine position | Antimicrobial, anti-inflammatory |
| 2-bromo-N-(1-propyltetrazol-5-yl)benzamide | Bromine instead of fluorine | Varying reactivity; potential anticancer activity |
| 4-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | Fluorine at para position | Enhanced selectivity against specific cancer cells |
This comparison underscores the significance of functional group positioning and chemical structure in determining the biological activity of these compounds.
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A study focused on derivatives of 4-fluorobenzoic acid demonstrated that certain benzamide derivatives could inhibit cholinesterases effectively. These findings suggest that similar mechanisms may be applicable to 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide, potentially enhancing cognitive functions through cholinergic modulation .
- Cancer Research : Investigations into PI3K inhibitors have revealed that compounds with tetrazole rings can significantly impede tumor growth in various cancer models. The ability of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide to interact with these pathways positions it as a promising candidate for further research in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
